molecular formula C20H13F3N4O2 B2419499 1-(3-Methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one CAS No. 1251618-87-7

1-(3-Methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one

Cat. No.: B2419499
CAS No.: 1251618-87-7
M. Wt: 398.345
InChI Key: LCMKUWSUYMVYMX-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is a compound that features a combination of an imidazole ring and a thiophene ring Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while thiophene is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where the imidazole nitrogen attacks a benzyl halide.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with elemental sulfur.

    Coupling of the Imidazole and Thiophene Rings: The final step involves coupling the imidazole-benzyl intermediate with the thiophene-3-carboxamide through an amide bond formation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Imidazoline derivatives.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

1-(3-Methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one involves its interaction with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The imidazole ring can coordinate with metal ions in enzyme active sites, while the thiophene ring can interact with hydrophobic pockets in proteins. These interactions can modulate enzyme activity and protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with an imidazole ring.

    Omeprazole: An antiulcer drug containing a substituted imidazole ring.

    Thiophene-2-carboxamide: A simpler thiophene derivative used in medicinal chemistry.

Uniqueness

1-(3-Methylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one is unique due to its combination of an imidazole and a thiophene ring, which imparts a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N4O2/c1-12-4-2-7-15(10-12)27-9-8-16(28)17(25-27)19-24-18(26-29-19)13-5-3-6-14(11-13)20(21,22)23/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCMKUWSUYMVYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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